1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one
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Overview
Description
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one is a compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Wallach Synthesis: This method uses an α-halo ketone and an aldehyde in the presence of ammonia or an amine.
Dehydrogenation of Imidazolines: This involves the oxidation of imidazolines to form imidazoles.
From α-Halo Ketones: This method involves the reaction of α-halo ketones with ammonia or primary amines.
Marckwald Synthesis: This method uses nitriles and aldehydes in the presence of ammonia.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one undergoes various chemical reactions:
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one can be compared with other imidazole derivatives:
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound has a nitro group and is used for its antibacterial properties.
[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride: This compound has a propyl group and is used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84227-35-0 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(5-methyl-2-propyl-1H-imidazol-4-yl)propan-1-one |
InChI |
InChI=1S/C10H16N2O/c1-4-6-9-11-7(3)10(12-9)8(13)5-2/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
BEMDMAYFDBGPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1)C)C(=O)CC |
Origin of Product |
United States |
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